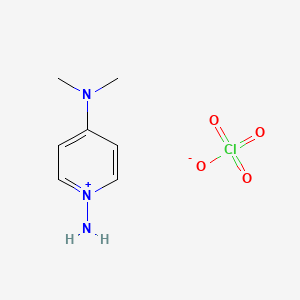
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes both amino and dimethylamino groups attached to a pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate aminating agent. One common method involves dissolving 4-(dimethylamino)pyridine in a solvent such as dichloromethane, followed by the addition of an aminating agent like potassium perchlorate. The reaction mixture is then stirred under reflux conditions for several hours. After cooling, the product is isolated by filtration and purified through recrystallization from a suitable solvent mixture, such as dichloromethane and n-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and nucleophilic substitutions.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate involves its ability to act as a nucleophilic catalyst. The amino and dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions by donating electron pairs to electrophilic centers. This property makes it effective in catalyzing reactions such as esterifications and substitutions .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the amino group.
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate: Another related compound used in cyanylation reactions.
Uniqueness
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
64890-30-8 |
|---|---|
分子式 |
C7H12ClN3O4 |
分子量 |
237.64 g/mol |
IUPAC名 |
4-N,4-N-dimethylpyridin-1-ium-1,4-diamine;perchlorate |
InChI |
InChI=1S/C7H12N3.ClHO4/c1-9(2)7-3-5-10(8)6-4-7;2-1(3,4)5/h3-6H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
IFIDUCIMZSGLLW-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


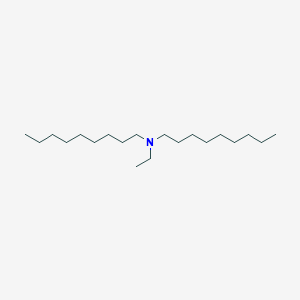
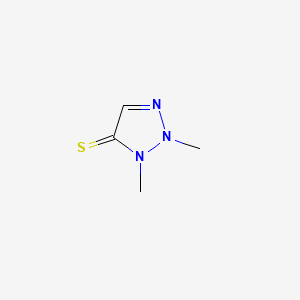
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
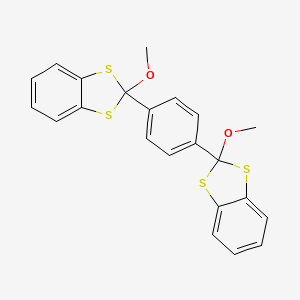
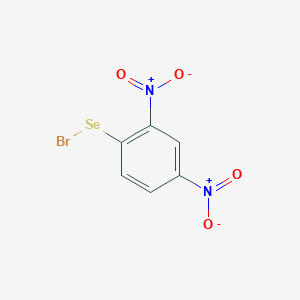
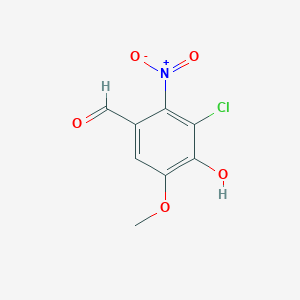


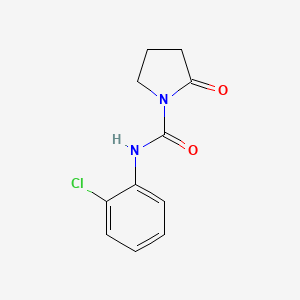
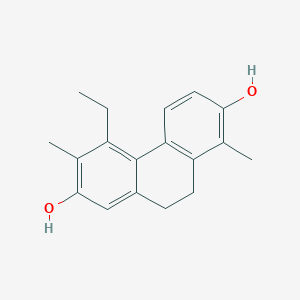
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

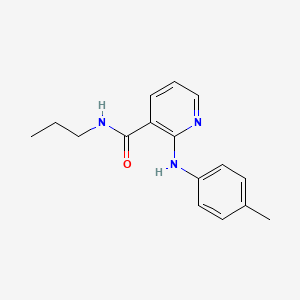
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
